(5-氯-1,3-苯并噁唑-2-基)-N-甲基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

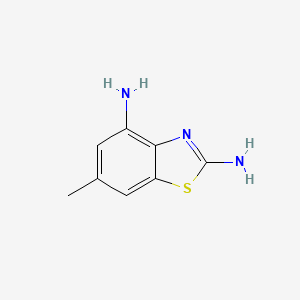

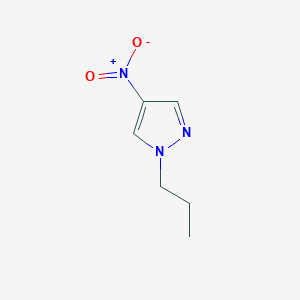

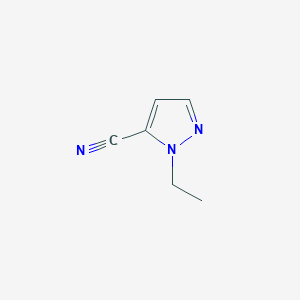

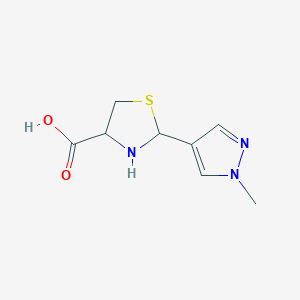

“(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine” is a biochemical used for proteomics research . It has a molecular formula of C9H9ClN2O and a molecular weight of 196.63 .

Synthesis Analysis

A novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups was synthesized . For this compound, there are twelve possible conformers and tautomers .Molecular Structure Analysis

The molecule of “(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine” has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . There are twelve possible conformers and tautomers for this compound .科学研究应用

Orexin Receptor Antagonist

The compound has been identified as a dual orexin receptor antagonist . Orexins are excitatory neuropeptides that play a crucial role in the regulation of sleep and wakefulness. By inhibiting these neuropeptides, the compound can potentially be used in the treatment of sleep disorders such as insomnia .

Treatment of Insomnia

The compound is currently being tested in phase III clinical trials for the treatment of primary insomnia . This is due to its ability to inhibit the excitatory neuropeptides orexins A and B, which are key players in sleep control in the brain .

Improvement of Oral Pharmacokinetics

The compound has been found to display good potency, improved pharmacokinetics, and excellent in vivo efficacy . This makes it a promising candidate for oral administration in the treatment of various conditions.

Avoidance of Reactive Metabolites

The compound has been designed to avoid the formation of reactive metabolites in microsomal incubations . This is a significant advantage as reactive metabolites can lead to adverse drug reactions.

Synthesis of Ligands

The compound has been used in the synthesis of ligands, specifically S-(5-chloro-1,3-benzoxazol-2-yl)thiophene-2-carbothioate (BT) . These ligands can be used in the development of metal complexes with various applications.

Development of Metal Complexes

The synthesized ligands from the compound can be used in the development of metal complexes . These complexes can have a wide range of applications, including catalysis, materials science, and biological systems.

作用机制

Target of Action

The primary targets of 1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine are the orexin-1 and orexin-2 receptors . These receptors are found in the brain and are involved in regulating sleep and wakefulness .

Mode of Action

This compound acts as a dual orexin receptor antagonist , meaning it blocks the action of orexins A and B, neuropeptides that promote wakefulness . By inhibiting these receptors, the compound reduces wakefulness and promotes sleep .

Biochemical Pathways

The compound affects the orexinergic system , which plays a crucial role in the promotion and maintenance of wakefulness . By blocking the orexin receptors, the compound disrupts the normal functioning of this system, leading to increased sleep .

Pharmacokinetics

It is known that the compound has good potency and improved pharmacokinetics compared to other orexin receptor antagonists

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of orexin receptors , leading to a decrease in wakefulness and an increase in sleep . This can have potential therapeutic benefits in the treatment of sleep disorders such as insomnia .

未来方向

Benzoxazolinones, which include “(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine”, naturally occur in plants and play a role as defense compounds against bacteria, fungi, and insects . This suggests potential future directions in exploring the use of such compounds in antibacterial and antifungal applications.

属性

IUPAC Name |

1-(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-11-5-9-12-7-4-6(10)2-3-8(7)13-9/h2-4,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUDOEKMJVZXSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=C(O1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268638 |

Source

|

| Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017782-51-2 |

Source

|

| Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)

![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)